Superior Prevention of Oxidative Browning in Beverage Systems: Model Wine Study
In a model wine system, erythorbic acid (EA) demonstrated superior performance over ascorbic acid (AA) in minimizing oxidative color development. The study evaluated color change and flavanol degradation over 14 days at 45°C [1]. Although EA degraded faster than AA, it was associated with less decay of the accompanying flavanol compound and lower formation of xanthylium cation pigments, the primary contributors to browning [1].
| Evidence Dimension | Efficiency in minimizing oxidative color development |
|---|---|
| Target Compound Data | Erythorbic Acid: Less brown oxidative coloration; Lower levels of xanthylium cation pigments |
| Comparator Or Baseline | Ascorbic Acid: More brown oxidative coloration; Higher levels of xanthylium cation pigments |
| Quantified Difference | Qualitatively less color development and pigment formation for EA compared to AA. |
| Conditions | Model wine system containing (+)-catechin or (-)-epicatechin; 14-day storage at 45°C; analysis via UV/Vis, CIELab, and UPLC-PDA. |
Why This Matters
This establishes erythorbic acid as the superior choice for stabilizing the color and clarity of clear beverages (e.g., white wines, fruit juices) during storage, offering a measurable advantage over ascorbic acid in product shelf-life and quality.
- [1] Clark, A. C., et al. The influence of stereochemistry of antioxidants and flavonols on oxidation processes in a model wine system: ascorbic acid, erythorbic acid, (+)-catechin and (-)-epicatechin. Journal of Agricultural and Food Chemistry. 2010;58(2):1004-1011. View Source
